Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate
Overview
Description
Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of ethyl 2-[(phenylcarbamoyl)amino]-2-thioxoacetate with hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired thiadiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
- Ethyl 2-[(phenylcarbamoyl)amino]-1,3,4-thiadiazole-5-carboxylate
- Ethyl 2-amino-1-(aryl)-5-(arylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carboxylates
Uniqueness
Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, synthesis methods, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a thiadiazole ring, a phenylcarbamoyl group, and an ethyl ester functionality. Its molecular formula is with a molecular weight of approximately 293.30 g/mol. The structural features contribute to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 293.30 g/mol |
Melting Point | 153-155 °C |
CAS Number | 2037-81-2 |
Anticancer Properties
Research indicates that compounds containing thiadiazole moieties exhibit significant anticancer properties. This compound has shown promising cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : The compound demonstrated an IC₅₀ value of approximately 5.85 µM, indicating considerable inhibitory activity against cell proliferation.
- A549 (lung cancer) : Significant growth inhibition was observed with IC₅₀ values ranging from 21.3 ± 4.1 µM to 28.3 ± 5.1 µM in various studies.
These findings suggest that modifications in the substituents on the thiadiazole ring can enhance efficacy against specific cancer types .
Antibacterial and Antifungal Activities
This compound also exhibits antibacterial and antifungal activities. Studies have highlighted its effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action may involve the inhibition of essential metabolic pathways within microbial cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 4-phenyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate | Contains a thiazole ring | Different heterocyclic structure |
Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate | Lacks the phenylcarbamoyl group | Simpler structure with fewer functional groups |
Ethyl 5-(formamidothio)-1,2,3-thiadiazole-4-carboxylate | Contains a formamidothio group | Variation in functional groups affecting activity |
These variations illustrate how structural differences can significantly impact biological properties and therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of the phenylcarbamoyl group using coupling reactions.
- Esterification to obtain the final ethyl ester derivative.
These synthetic routes demonstrate the compound's complexity and potential for further modifications.
Case Studies and Research Findings
Recent studies have focused on the interactions of this compound with biological targets:
- Molecular Docking Studies : These studies revealed potential binding sites on enzymes involved in metabolic pathways, which may lead to inhibition or modulation of enzyme activity crucial for therapeutic effects.
Notable Research Findings
A study published in MDPI highlighted that derivatives of this compound exhibited IC₅₀ values comparable to standard anticancer drugs such as doxorubicin . Another investigation demonstrated significant inhibitory effects against human carbonic anhydrase isozymes .
Properties
IUPAC Name |
ethyl 5-(phenylcarbamoylamino)thiadiazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-2-19-11(17)9-10(20-16-15-9)14-12(18)13-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSHHFPUCBARLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)NC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354862 | |
Record name | ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5857-14-7 | |
Record name | ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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